molecular formula C27H32N2O3 B2410986 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate CAS No. 479542-47-7

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate

Cat. No.: B2410986
CAS No.: 479542-47-7
M. Wt: 432.564
InChI Key: AQOZGHCHGJFHOV-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate is a complex organic compound that features a carbazole moiety, an isopentylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobiphenyl, under acidic conditions.

    Introduction of the Isopentylamino Group: The isopentylamino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Propanol Linker: The propanol linker can be synthesized through the reduction of a corresponding ketone or aldehyde.

    Esterification with Benzoic Acid: The final step involves the esterification of the propanol derivative with benzoic acid under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a fluorescent probe due to the carbazole moiety.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbazole moiety may also contribute to its ability to intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-(methylamino)propan-2-ol benzoate
  • 1-(9H-carbazol-9-yl)-3-(ethylamino)propan-2-ol benzoate
  • 1-(9H-carbazol-9-yl)-3-(propylamino)propan-2-ol benzoate

Uniqueness

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate is unique due to the presence of the isopentylamino group, which may confer distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

benzoic acid;1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.C7H6O2/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;8-7(9)6-4-2-1-3-5-6/h3-10,15-16,21,23H,11-14H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZGHCHGJFHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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